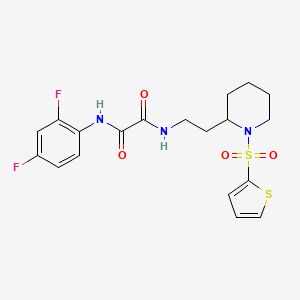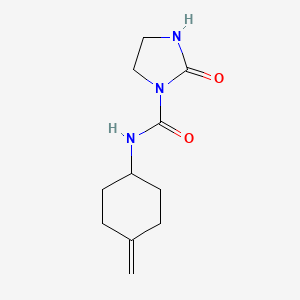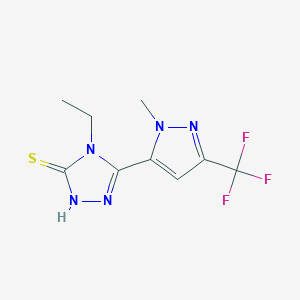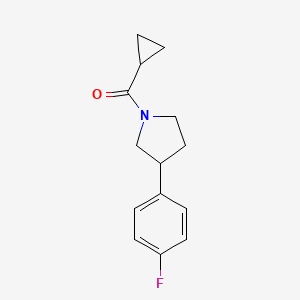
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPM is a small molecule that belongs to the class of benzamides and is structurally similar to other benzamide derivatives such as metoclopramide and sulpiride.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Synthesis of Derivatives : A study by Hocková et al. (2003) describes the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, through C5-alkylation or cyclization methods. These derivatives showed marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).
Antiviral Activity
- Antiretroviral Activity : The study by Hocková et al. (2003) found that several 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory effects on retrovirus replication. This finding is crucial for understanding the potential applications of these compounds in antiretroviral therapy (Hocková et al., 2003).
Pharmacological Applications
- Antidopaminergic Properties : De Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides to explore their potential as neuroleptic agents. The study revealed the importance of the structure-activity relationship in developing new pharmacological agents (De Paulis et al., 1985).
Radiopharmaceutical Development
- Radioiodinated Ligands : Mertens et al. (1994) developed radioiodinated ligands for serotonin-5HT2-receptors. Their work is significant in the field of γ-emission tomography, which is essential for diagnostic imaging in medical research (Mertens et al., 1994).
Chemical Synthesis
- Efficient Large-Scale Synthesis : Morgentin et al. (2009) described an efficient methodology for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, showcasing a pathway for the synthesis of complex chemical compounds (Morgentin et al., 2009).
Antioxidant Properties
- Scavenging Activity : Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides. These compounds demonstrated potent scavenging activity against radicals, indicating their potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Propiedades
IUPAC Name |
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-12-4-5-14(17)13(7-12)16(21)18-8-11-6-15(10-2-3-10)20-9-19-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBBBBSVUYPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)

![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)

![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)
![1-((1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2561759.png)


![2-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2561763.png)